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molecular formula C12H16O B1329461 4-Methyl-4-phenylpentan-2-one CAS No. 7403-42-1

4-Methyl-4-phenylpentan-2-one

Cat. No. B1329461
M. Wt: 176.25 g/mol
InChI Key: PFDVPCSDZXZDMF-UHFFFAOYSA-N
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Patent
US05514690

Procedure details

To a solution of NaOH (47.2 g, 1.18 mole) in ice/H2O (270 g) maintained at 4°-5° C. was added Br2 (68.7 g, 0.43 mole) followed by 4-methyl-4-phenyl-2-pentanone (23.7 g, 0.135 mole). The reaction was stirred for 18 hours at room temperature. The crude reaction mixture was extracted with CCl4 (discarded), acidified to pH 1-2 with concentrated HCl solution and extracted with ethyl acetate. The combined organics were washed with saturated NaCl solution, dried over Na2SO4 and evaporated in vacuo to obtain 22.5 g of the title B compound as an off-white solid. This was used in the next step without further purification. MS: (M+NH4)+ @ 196.
Name
Quantity
47.2 g
Type
reactant
Reaction Step One
[Compound]
Name
ice H2O
Quantity
270 g
Type
solvent
Reaction Step One
Name
Quantity
68.7 g
Type
reactant
Reaction Step Two
Quantity
23.7 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+].BrBr.[CH3:5][C:6]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)([CH3:11])[CH2:7][C:8](=[O:10])C>>[CH3:11][C:6]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)([CH3:5])[CH2:7][C:8]([OH:10])=[O:1] |f:0.1|

Inputs

Step One
Name
Quantity
47.2 g
Type
reactant
Smiles
[OH-].[Na+]
Name
ice H2O
Quantity
270 g
Type
solvent
Smiles
Step Two
Name
Quantity
68.7 g
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
23.7 g
Type
reactant
Smiles
CC(CC(C)=O)(C)C1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred for 18 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude reaction mixture
EXTRACTION
Type
EXTRACTION
Details
was extracted with CCl4 (discarded)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organics were washed with saturated NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to obtain 22.5 g of the title B compound as an off-white solid
CUSTOM
Type
CUSTOM
Details
This was used in the next step without further purification

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
CC(CC(=O)O)(C)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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